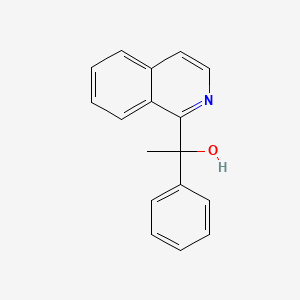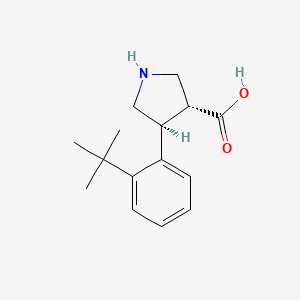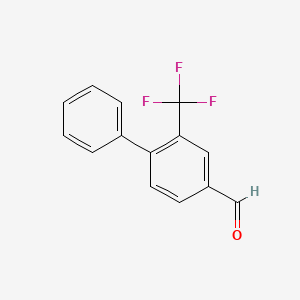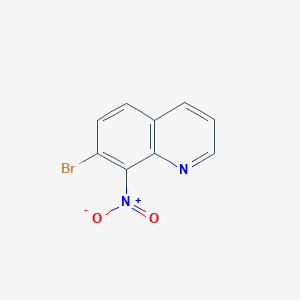
1-(1-Isoquinolinyl)-1-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Isoquinolinyl)-1-phenylethanol is an organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of an isoquinoline ring attached to a phenyl group through an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Isoquinolinyl)-1-phenylethanol typically involves the reaction of isoquinoline with phenylacetaldehyde under specific conditions. One common method includes the use of a Grignard reagent, where phenylmagnesium bromide reacts with isoquinoline to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran, and the temperature is maintained at low levels to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of isoquinoline derivatives in the presence of a suitable catalyst such as palladium on carbon. This method allows for the efficient and scalable production of the compound, making it accessible for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Isoquinolinyl)-1-phenylethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Isoquinolinyl phenyl ketone.
Reduction: Isoquinolinyl phenylmethanol.
Substitution: Isoquinolinyl phenyl ethers or amines.
Aplicaciones Científicas De Investigación
1-(1-Isoquinolinyl)-1-phenylethanol has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-(1-Isoquinolinyl)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanism of action.
Comparación Con Compuestos Similares
- 1-Isoquinolinyl phenyl ketone
- 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
- 2-(1-Isoquinolinyl)phenol
Uniqueness: 1-(1-Isoquinolinyl)-1-phenylethanol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Unlike its analogs, this compound possesses a hydroxyl group that can participate in hydrogen bonding, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
5467-83-4 |
|---|---|
Fórmula molecular |
C17H15NO |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
1-isoquinolin-1-yl-1-phenylethanol |
InChI |
InChI=1S/C17H15NO/c1-17(19,14-8-3-2-4-9-14)16-15-10-6-5-7-13(15)11-12-18-16/h2-12,19H,1H3 |
Clave InChI |
IOKVUHVEJQSUIE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)(C2=NC=CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6-[(4-methylphenyl)methoxy]-7H-purin-2-amine](/img/structure/B11863673.png)

![6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B11863681.png)
